molecular formula C6H12O6 B8047838 Glucose-13c6

Glucose-13c6

Cat. No.: B8047838
M. Wt: 186.11 g/mol
InChI Key: GZCGUPFRVQAUEE-AEKYUDOOSA-N
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Description

Glucose-13C6 is a stable isotope-labeled form of glucose, where all six carbon atoms are replaced with the carbon-13 isotope. This compound is widely used in various scientific research fields due to its unique properties, which allow for precise tracking and analysis of metabolic pathways and biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glucose-13C6 typically involves the incorporation of carbon-13 into glucose through biosynthetic processes using carbon-13 labeled substrates. This can be achieved by growing plants or microorganisms in a medium enriched with carbon-13 labeled carbon dioxide or other carbon-13 labeled compounds .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes where microorganisms are cultured in carbon-13 enriched media. The glucose produced is then extracted and purified to obtain the labeled compound with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Glucose-13C6 undergoes similar chemical reactions as unlabeled glucose, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include gluconic acid, sorbitol, oximes, and cyanohydrins .

Scientific Research Applications

Glucose-13C6 is extensively used in scientific research due to its ability to trace metabolic pathways and biochemical processes. Some of its applications include:

Mechanism of Action

Glucose-13C6 exerts its effects by participating in the same metabolic pathways as unlabeled glucose. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis and other metabolic pathways. The carbon-13 label allows for precise tracking of glucose-derived carbons through these pathways, providing insights into metabolic fluxes and biochemical processes .

Comparison with Similar Compounds

    Glucose-14C: Another labeled form of glucose, but with carbon-14 isotope.

    Deuterated Glucose: Glucose labeled with deuterium instead of carbon-13.

Uniqueness of Glucose-13C6: this compound is unique due to its stable isotope label, which does not undergo radioactive decay, making it safer and more suitable for long-term studies compared to carbon-14 labeled glucose. Additionally, the carbon-13 label provides distinct advantages in nuclear magnetic resonance and mass spectrometry studies, allowing for detailed analysis of metabolic pathways .

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-AEKYUDOOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH]=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110187-42-3
Record name D-Glucose-13C6
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110187-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glucose-1,2,3,4,5,6-13C6 min. Chem. 99% min. Isot.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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